molecular formula C9H11N3 B13574305 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine

1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B13574305
M. Wt: 161.20 g/mol
InChI Key: XVTYDMPYGMBYBD-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridin-2-yl-ethan-1-amine hydrochloride
  • Imidazo[1,2-a]pyridin-3-yl-acetic acids
  • Imidazo[1,2-a]pyrimidin-2-yl-ethan-1-amine hydrochloride

Uniqueness: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazopyridine derivatives, it exhibits a broader range of biological activities and has been shown to be more potent in certain applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3

InChI Key

XVTYDMPYGMBYBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)N

Origin of Product

United States

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